molecular formula C19H17BrN2O3 B13834490 6'-Bromo-8'-nitro-1,3,3-trimethylindolinspirobenzpyran CAS No. 13034-70-3

6'-Bromo-8'-nitro-1,3,3-trimethylindolinspirobenzpyran

Cat. No.: B13834490
CAS No.: 13034-70-3
M. Wt: 401.3 g/mol
InChI Key: ICAMZMGPBZILLD-UHFFFAOYSA-N
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Description

6-Bromo-1’,3’,3’-trimethyl-8-nitrospiro[chromene-2,2’-indole] is a photochromic dye known for its ability to change color upon exposure to light. This compound belongs to the class of spiropyrans, which are characterized by their unique spiro structure that allows for reversible photoisomerization between two forms: a colorless spiropyran form and a colored merocyanine form .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1’,3’,3’-trimethyl-8-nitrospiro[chromene-2,2’-indole] typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Mechanism of Action

The mechanism of action of 6-bromo-1’,3’,3’-trimethyl-8-nitrospiro[chromene-2,2’-indole] involves photoisomerization. Upon exposure to ultraviolet light, the spiropyran form undergoes a ring-opening reaction to form the merocyanine form. This transformation is reversible, and the merocyanine form can revert to the spiropyran form upon exposure to visible light or thermal treatment . The molecular targets and pathways involved include the absorption of light by the nitro group, which facilitates the isomerization process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-1’,3’,3’-trimethyl-8-nitrospiro[chromene-2,2’-indole] is unique due to the presence of the bromine atom at the 6-position, which enhances its reactivity in substitution reactions and influences its photochromic properties. This makes it a valuable compound for applications requiring specific light-induced transformations and reactivity .

Properties

CAS No.

13034-70-3

Molecular Formula

C19H17BrN2O3

Molecular Weight

401.3 g/mol

IUPAC Name

6-bromo-1',3',3'-trimethyl-8-nitrospiro[chromene-2,2'-indole]

InChI

InChI=1S/C19H17BrN2O3/c1-18(2)14-6-4-5-7-15(14)21(3)19(18)9-8-12-10-13(20)11-16(22(23)24)17(12)25-19/h4-11H,1-3H3

InChI Key

ICAMZMGPBZILLD-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C(=CC(=C4)Br)[N+](=O)[O-])C)C

Origin of Product

United States

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